molecular formula C22H17N5O5S B3201206 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide CAS No. 1019102-72-7

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B3201206
CAS No.: 1019102-72-7
M. Wt: 463.5 g/mol
InChI Key: HZDGBLKJCGZDDX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) moiety, a 3-methyl-1H-pyrazole ring, and a 2-methyl-3-nitrobenzamide group. Key structural attributes include:

  • Thiazole ring: Acts as a central scaffold, facilitating interactions with biological targets.
  • Benzo[d][1,3]dioxol-5-yl: A lipophilic aromatic group that enhances membrane permeability.

Synthetic routes for analogous compounds involve coupling of pre-functionalized thiazole intermediates with carboxylic acid derivatives under carbodiimide-mediated conditions .

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O5S/c1-12-8-20(24-21(28)15-4-3-5-17(13(15)2)27(29)30)26(25-12)22-23-16(10-33-22)14-6-7-18-19(9-14)32-11-31-18/h3-10H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDGBLKJCGZDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S and features several notable structural components:

  • Benzodioxole Ring : Known for its role in medicinal chemistry, contributing to various biological activities.
  • Thiazole Ring : Often associated with antimicrobial and anticancer properties.
  • Pyrazole Moiety : Linked to a range of pharmacological effects, including anti-inflammatory and analgesic activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as kinases or proteases.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cell signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial and fungal pathogens.

Antimicrobial Properties

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

CompoundActivityReference
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamideAntibacterial against ESKAPE pathogens
4-(benzo[d][1,3]dioxol-5-yl)thiazole derivativesAntifungal against Candida albicans

Anticancer Activity

Research has shown that thiazole derivatives often possess anticancer properties. A related compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells:

CompoundCancer TypeIC50 (μM)Reference
Thiazole derivativeBreast cancer (MCF7)12.5
Benzodioxole-thiazole hybridLung cancer (A549)8.0

Case Study 1: Antitubercular Activity

A study investigated the antitubercular properties of thiazole-based compounds. The results indicated that modifications in the thiazole ring significantly enhanced the activity against Mycobacterium tuberculosis:

"The introduction of specific substituents on the thiazole ring led to a marked increase in potency against M. tuberculosis."

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of similar compounds in animal models. The results suggested that these compounds could reduce inflammation markers significantly:

"Administration of the thiazole derivative resulted in a substantial decrease in TNF-alpha levels in induced inflammation models."

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures may exhibit significant anticancer properties. For instance, derivatives of thiazole and dioxole have shown the ability to inhibit tumor growth through various mechanisms, including:

  • Enzyme inhibition
  • Modulation of signaling pathways

In a study evaluating related compounds, some demonstrated potent growth inhibition against human cancer cell lines such as HeLa and A549, with IC50 values below 5 μM . The compound's structural features may enhance its efficacy compared to other anticancer agents.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Similar thiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. The mechanism often involves disrupting cellular processes essential for microbial survival.

Study on Antitumor Effects

A notable study synthesized a series of thiazole derivatives and evaluated their antitumor effects. The findings revealed that specific compounds induced apoptosis in cancer cells and caused cell cycle arrest at various phases. For instance, one derivative exhibited an IC50 value of 2.07 μM against the HeLa cell line, suggesting strong potential for development as an antitumor agent .

Mechanistic Insights

Further investigations into the mechanisms of action for related compounds have shown that they can induce morphological changes in cancer cells indicative of apoptosis. Techniques such as dual staining assays and flow cytometry were employed to assess cell viability and apoptosis rates .

Comparison with Similar Compounds

Structural and Functional Insights

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 3-nitro group contrasts with methoxy (electron-donating) in compound 93 and trifluoromethoxy (strongly electron-withdrawing) in compound 83. Nitro groups may enhance reactivity in nucleophilic environments but reduce metabolic stability compared to methylthio (compound 89) .
  • Aromatic Substitutions :

    • Biphenyl (compound 89) and 4-chlorophenyl (compound 93) increase steric bulk, which may hinder binding to shallow active sites. In contrast, the target’s 2-methyl-3-nitrobenzamide offers a balance of steric and electronic effects.
    • Pyridin-3-yl (compound 94) introduces hydrogen-bonding capability, absent in the target compound .
  • Synthetic Yields :

    • Yields for analogs range from 16% (compound 93) to 26% (compound 83), reflecting challenges in coupling sterically hindered intermediates. The target compound’s nitro-substituted benzamide may further complicate synthesis, though exact data are unavailable.

Research Findings and Implications

  • Pharmacological Potential: Analogs like compound 89 and 93 demonstrate efficacy as CFTR correctors, suggesting the target compound may share similar applications .
  • Metabolic Stability : Methylthio (compound 89) and trifluoromethoxy (compound 83) groups are less prone to oxidative metabolism than nitro, implying the target compound may require prodrug strategies .

Q & A

Basic: What synthetic strategies are effective for constructing the thiazole-pyrazole core in this compound?

Methodological Answer:
The thiazole-pyrazole core can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-keto esters or α-haloketones to form pyrazole intermediates, followed by thiazole ring closure using thiourea or thioamide reagents. For example:

  • Step 1: Synthesize 3-methyl-1H-pyrazole-5-amine via hydrazine and acetylacetone condensation .
  • Step 2: Introduce the thiazole moiety by reacting with 4-(benzo[d][1,3]dioxol-5-yl)thiazole-2-carbaldehyde under acidic conditions (e.g., HCl/EtOH) to form the thiazole-pyrazole scaffold .
  • Step 3: Couple the scaffold with 2-methyl-3-nitrobenzoyl chloride using DMF as a solvent and K₂CO₃ as a base .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Use spectroscopic techniques (¹H NMR, IR) to confirm intermediate structures .

Advanced: How can computational methods predict the electronic properties and reactivity of the nitrobenzamide group?

Methodological Answer:
Density Functional Theory (DFT) and wavefunction analysis tools like Multiwfn are critical:

  • Electrostatic Potential (ESP) Maps: Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess reactivity. For this compound, the nitro group’s LUMO likely governs electrophilic interactions .
  • Molecular Docking: Use AutoDock Vina to simulate binding with biological targets (e.g., enzymes). The nitro group may form hydrogen bonds with active-site residues .

Example Workflow:

Optimize geometry at the B3LYP/6-31G* level.

Calculate ESP and FMOs using Gaussian 03.

Visualize results in Multiwfn or VMD .

Basic: What spectroscopic techniques are optimal for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the pyrazole (δ 6.2–7.8 ppm), thiazole (δ 7.5–8.3 ppm), and nitrobenzamide (δ 8.1–8.5 ppm) .
  • IR Spectroscopy: Confirm nitro (1520–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., CCDC entry 7119063 for related structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

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